2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide 2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16279258
InChI: InChI=1S/C20H21N5O5S/c1-27-14-5-3-12(9-16(14)28-2)19-23-24-20(25(19)21)31-11-18(26)22-13-4-6-15-17(10-13)30-8-7-29-15/h3-6,9-10H,7-8,11,21H2,1-2H3,(H,22,26)
SMILES:
Molecular Formula: C20H21N5O5S
Molecular Weight: 443.5 g/mol

2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide

CAS No.:

Cat. No.: VC16279258

Molecular Formula: C20H21N5O5S

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide -

Specification

Molecular Formula C20H21N5O5S
Molecular Weight 443.5 g/mol
IUPAC Name 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Standard InChI InChI=1S/C20H21N5O5S/c1-27-14-5-3-12(9-16(14)28-2)19-23-24-20(25(19)21)31-11-18(26)22-13-4-6-15-17(10-13)30-8-7-29-15/h3-6,9-10H,7-8,11,21H2,1-2H3,(H,22,26)
Standard InChI Key QXZRZUSKDIPNLD-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCCO4)OC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, reflects its intricate structure :

  • 1,2,4-Triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.

  • 3,4-Dimethoxyphenyl substituent: Attached to position 5 of the triazole, enhancing lipophilicity and potential receptor binding.

  • Sulfanyl-acetamide side chain: Linked to position 3 of the triazole, terminating in a 2,3-dihydrobenzo dioxin group, which may influence metabolic stability.

Physicochemical Characteristics

Key properties include :

PropertyValue
Molecular FormulaC20H21N5O5S
Molecular Weight443.5 g/mol
SMILESCOC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCCO4)OC
CAS Number760964-08-7
PubChem CID1995603

The presence of methoxy groups (logP-enhancing) and polar acetamide/sulfanyl moieties suggests balanced solubility and permeability, critical for drug-like properties.

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques :

  • NMR Spectroscopy:

    • 1H NMR: Signals for methoxy protons (~δ 3.8–4.0 ppm), aromatic protons in the dimethoxyphenyl (δ 6.5–7.5 ppm), and acetamide NH (δ ~8.5 ppm).

    • 13C NMR: Peaks corresponding to carbonyl carbons (~170 ppm), triazole carbons (140–160 ppm), and methoxy carbons (~55 ppm).

  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 443.5 (M+H)+, with fragmentation patterns confirming the triazole and dioxane moieties.

Biological Activities and Mechanisms

Antimicrobial Activity

Methoxy-substituted triazoles demonstrate broad-spectrum antimicrobial effects. The 3,4-dimethoxy motif may enhance membrane penetration, disrupting bacterial cell wall synthesis .

Applications and Future Directions

Therapeutic Development

  • Oncology: Preclinical evaluation against FAK-dependent cancers (e.g., hepatocellular carcinoma, glioblastoma) is warranted.

  • Antimicrobials: Structure-activity relationship (SAR) studies could optimize potency against multidrug-resistant pathogens.

Chemical Optimization

  • Prodrug Design: Esterification of the acetamide group may improve oral bioavailability.

  • Targeted Delivery: Conjugation to nanoparticles or antibody-drug conjugates (ADCs) could enhance tumor specificity.

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